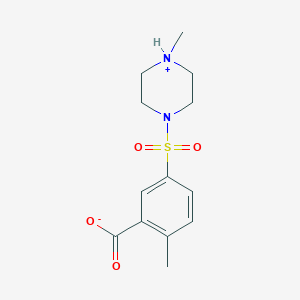![molecular formula C17H15NO2 B7815446 1-[(3-methylphenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815446.png)
1-[(3-methylphenyl)methyl]-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylphenyl)methyl]-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methylphenyl)methyl]-1H-indole-3-carboxylic acid typically involves the following steps:
Friedel-Crafts Alkylation: The reaction begins with the alkylation of indole using 3-methylbenzyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Carboxylation: The resulting product undergoes carboxylation to introduce the carboxylic acid group at the 3-position of the indole ring.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Methylphenyl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole derivatives.
Applications De Recherche Scientifique
1-[(3-Methylphenyl)methyl]-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is being studied for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new drugs and materials.
Mécanisme D'action
The mechanism by which 1-[(3-Methylphenyl)methyl]-1H-indole-3-carboxylic acid exerts its effects involves binding to specific molecular targets and pathways. The compound interacts with receptors and enzymes, leading to biological responses such as inhibition of viral replication or modulation of inflammatory processes.
Comparaison Avec Des Composés Similaires
1-[(3-Methylphenyl)methyl]-1H-indole-3-carboxylic acid is compared with other similar indole derivatives, highlighting its uniqueness. Some similar compounds include:
Indole-3-carboxylic acid: A simpler indole derivative without the methylphenyl group.
3-Methylindole: An indole derivative with a methyl group at the 3-position but lacking the carboxylic acid group.
Indole-3-acetic acid: Another indole derivative with an acetic acid group instead of a carboxylic acid group.
These compounds differ in their chemical structure and biological activities, making this compound unique in its applications.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-5-4-6-13(9-12)10-18-11-15(17(19)20)14-7-2-3-8-16(14)18/h2-9,11H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDHQSRPHFAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide](/img/structure/B7815363.png)
![2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7815367.png)


![1-[4-(aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide](/img/structure/B7815399.png)
![1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B7815407.png)

![n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine](/img/structure/B7815432.png)

![3-[(4-Methyl-1,4-diazepan-1-ium-1-yl)methyl]benzoate](/img/structure/B7815456.png)
![1-[4-(aminomethyl)phenyl]-N-phenylmethanesulfonamide](/img/structure/B7815457.png)
![{4-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine](/img/structure/B7815460.png)
![1-[(2-methylphenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815463.png)

